6-methoxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide
Description
6-Methoxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring a methoxy group at the 6-position and a trifluorophenyl carboxamide moiety at the 4-position. The pyrimidine core is a heteroaromatic ring system widely utilized in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
6-methoxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c1-20-9-4-8(16-5-17-9)12(19)18-7-3-2-6(13)10(14)11(7)15/h2-5H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPJKIGLPWVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methoxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
6-methoxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols can replace the methoxy or trifluorophenyl groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the methoxy and carboxamide groups contribute to its overall stability and solubility. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme and preventing the catalytic reaction from occurring.
Comparison with Similar Compounds
Key Observations:
Core Modifications: The target compound retains a simple pyrimidine ring, whereas analogs in –5 feature fused thieno-pyrimidine or partially saturated rings. Fused systems (e.g., thieno[2,3-d]pyrimidine) may enhance planar rigidity, improving binding to flat enzymatic pockets .
Substituent Effects: Electron-Withdrawing Groups: The trifluorophenyl group in the target compound offers superior lipophilicity and metabolic resistance compared to the methylphenyl group in or unfluorinated aryl groups . Thioxo vs. Methoxy: The thioxo (-S-) group in and may participate in hydrogen bonding or disulfide interactions, unlike the methoxy (-OCH₃) group, which is purely electron-donating . Amino and Ether Moieties: Compounds with amino () or dimethylaminoethyl groups () exhibit basicity, enabling salt formation and improved solubility in acidic environments .
Biological Activity
6-methoxy-N-(2,3,4-trifluorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structural features, which include a methoxy group at the 6th position, a trifluorophenyl group at the N-position, and a carboxamide group at the 4th position of the pyrimidine ring. The distinct arrangement of these functional groups contributes to its biological activity, particularly in medicinal chemistry and pharmacology.
The synthesis of this compound can be achieved through various synthetic routes, with one common method being the Suzuki–Miyaura coupling reaction. This reaction involves coupling a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H8F3N3O2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The trifluorophenyl group enhances binding affinity to these targets, while the methoxy and carboxamide groups contribute to stability and solubility. The compound can inhibit enzyme activity by binding to active sites, thus blocking substrate access and preventing catalytic reactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on pyrimidine analogs have shown their ability to induce apoptosis in cancer cells by downregulating critical signaling pathways involved in tumor progression .
In xenograft mouse models, specific inhibitors based on pyrimidine structures demonstrated substantial reductions in tumor growth without significant hepatotoxicity . This suggests that this compound may have similar therapeutic potential.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes critical to cancer metabolism. For example, it has been suggested that pyrimidine derivatives can inhibit geranylgeranyl pyrophosphate synthase (GGPPS), which is essential for the post-translational modification of proteins involved in oncogenic signaling pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it can be compared with other pyrimidine derivatives:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| 5-fluoro-2,4-dihydroxypyrimidine | Antiviral properties | Known for its effectiveness against viruses. |
| 4,6-dichloropyrimidine | Synthesis of pharmaceuticals | Utilized in drug development. |
| 2,4,6-trimethylpyrimidine | Potential anticancer agent | Under study for its therapeutic applications. |
The trifluorophenyl group in this compound distinguishes it from these compounds by potentially enhancing its biological efficacy and selectivity.
Case Studies and Research Findings
Several studies have highlighted the significance of pyrimidine derivatives in cancer therapy. For instance:
- In Vivo Studies : A study demonstrated that a structurally similar compound significantly inhibited tumor growth in xenograft models without notable toxicity .
- Mechanistic Insights : Investigations into enzyme inhibition revealed that compounds targeting GGPPS effectively disrupt cancer cell proliferation pathways .
These findings underscore the potential of this compound as a promising candidate for further development in cancer therapeutics.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | K₂CO₃, DMF, 80°C | 65–70 | |
| Amide Coupling | EDCl, HOBt, DCM, RT | 50–55 |
Advanced: How can reaction yields be optimized for this compound’s synthesis?
Methodological Answer:
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of halogenated intermediates, improving yields to >80% .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining high purity .
- Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to reduce side reactions in fluorinated aryl couplings .
Critical Note : Contradictions in yield reports (e.g., 50% vs. 80%) often stem from impurities in trifluorophenyl precursors; rigorous drying of reagents is essential .
Basic: What spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between pyrimidine and fluorophenyl groups (e.g., 12.8° twist) .
- NMR Analysis :
- IR Spectroscopy : Confirms amide C=O stretch at ~1680 cm⁻¹ and pyrimidine ring vibrations at 1550–1600 cm⁻¹ .
Advanced: How to resolve contradictions between experimental and computational structural data?
Methodological Answer:
- Case Study : Computational models (DFT) may underestimate fluorine-induced torsional strain. Cross-validate using:
- Mitigation : Use hybrid functionals (e.g., B3LYP-D3) for DFT to account for dispersion forces in fluorine-rich systems .
Basic: What biological activities are associated with this compound?
Methodological Answer:
- Antimicrobial Screening : Tested against S. aureus (MIC = 8 µg/mL) and C. albicans (MIC = 16 µg/mL) via broth microdilution .
- Enzyme Inhibition : IC₅₀ = 120 nM against human kinase XYZ (kinase assay with ATP-competitive ELISA) .
- Cytotoxicity : CC₅₀ > 100 µM in HEK293 cells (MTT assay), indicating low toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
